BenchChemオンラインストアへようこそ!

Ethyl 2-aminoquinoline-3-carboxylate

Antitubercular Infectious Disease Medicinal Chemistry

Ethyl 2-aminoquinoline-3-carboxylate (CAS 36926-83-7) is the optimal ethyl ester scaffold for medicinal chemistry. With LogP 2.57 and PSA 65.21 Ų, it satisfies Lipinski's Rule of Five—unlike the polar methyl ester (LogP 2.07) or metabolically unstable tert-butyl analog (LogP 3.25). Demonstrates IC50 38 µM vs M. tuberculosis H37Rv, outperforming the tert-butyl ester (IC50 >100 µM). Essential for EGFR/HER-2 inhibitor synthesis via pyrano[3,2-c]quinoline cyclocondensation. For scale-up, the iron/acetic acid reductive cyclization route achieves 94.7% yield. Procure at ≥95% purity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 36926-83-7
Cat. No. B1584261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminoquinoline-3-carboxylate
CAS36926-83-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N=C1N
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14)
InChIKeyVTWSVSQLRSMHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminoquinoline-3-Carboxylate (CAS 36926-83-7): Core Physicochemical and Structural Baseline for Scientific Procurement


Ethyl 2-aminoquinoline-3-carboxylate (CAS 36926-83-7), also referred to as 2-aminoquinoline-3-carboxylic acid ethyl ester, is a heterocyclic building block characterized by a quinoline core bearing an amino group at position 2 and an ethyl carboxylate substituent at position 3 [1]. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound presents as a solid with a melting point typically reported between 126–131 °C . Its physicochemical profile includes a calculated LogP of 2.57 and a polar surface area (PSA) of 65.21 Ų, properties that underpin its utility as a versatile intermediate in medicinal chemistry campaigns targeting antitubercular, antimalarial, and kinase inhibitor programs .

Why Generic Substitution of Ethyl 2-Aminoquinoline-3-Carboxylate with Other Quinoline Esters Compromises Experimental Reproducibility


The 2-aminoquinoline-3-carboxylate scaffold presents distinct reactivity and physicochemical properties that vary critically with ester chain length. Substituting ethyl 2-aminoquinoline-3-carboxylate with the methyl or tert-butyl analog alters lipophilicity (LogP differences of >0.5 units) and hydrogen-bonding capacity, directly impacting reaction kinetics in downstream derivatizations and partitioning behavior in biological assays . Furthermore, the 2-amino group adjacent to the 3-carboxylate creates a unique electronic environment that governs regioselectivity in cyclocondensation and nucleophilic substitution reactions. Generic in-class substitution without quantitative benchmarking of yield, purity, or biological activity introduces uncontrolled variability that can invalidate structure-activity relationship (SAR) conclusions or batch-to-batch reproducibility in pilot-scale synthesis [1].

Quantitative Differentiation of Ethyl 2-Aminoquinoline-3-Carboxylate: Head-to-Head Evidence for Informed Selection


Antimycobacterial Activity of Ethyl 2-Aminoquinoline-3-Carboxylate Versus Structural Analogs

Ethyl 2-aminoquinoline-3-carboxylate exhibits measurable antimycobacterial activity against Mycobacterium tuberculosis with an IC50 value of approximately 38 µM . In comparison, the methyl ester analog (methyl 2-aminoquinoline-3-carboxylate) shows no reported activity in the same assay system, while the tert-butyl ester derivative demonstrates significantly reduced potency (IC50 >100 µM) due to steric hindrance limiting target engagement [1]. This 2.6-fold improvement over the tert-butyl analog establishes the ethyl ester as the optimal balance of lipophilicity and steric accessibility within the 2-aminoquinoline-3-carboxylate series.

Antitubercular Infectious Disease Medicinal Chemistry

Synthetic Yield Benchmarking: Optimized Reductive Cyclization Route Delivers 94.7% Isolated Yield

A process improvement study established an optimized reductive cyclization protocol for ethyl 2-aminoquinoline-3-carboxylate using iron powder as the reducing agent in acetic acid under reflux [1]. At a 1:5 molar ratio of 2-cyano-3-(2-nitrophenyl)ethyl acrylate to iron powder, the target compound was isolated in 94.7% yield with structure confirmed by ¹H NMR and GC-MS [2]. This represents a 9.7 percentage-point improvement over the previously reported TiCl₄/Sm-mediated reductive coupling method (85% yield) and a >30 percentage-point advantage over traditional Friedländer condensation approaches to related quinoline-3-carboxylates (typically 50–65%) [3].

Process Chemistry Synthetic Methodology Scale-up

Physicochemical Differentiation: Ethyl Ester Exhibits Balanced LogP and PSA Relative to Methyl and tert-Butyl Analogs

The calculated physicochemical profile of ethyl 2-aminoquinoline-3-carboxylate includes a LogP of 2.57490 and a polar surface area (PSA) of 65.21 Ų . Compared to the methyl ester analog (LogP 2.07, PSA 65.21 Ų), the ethyl derivative provides enhanced membrane permeability (ΔLogP = +0.50) while maintaining identical hydrogen-bonding capacity . Relative to the tert-butyl ester (LogP 3.25, PSA 65.21 Ų), the ethyl ester avoids excessive lipophilicity that can promote plasma protein binding and metabolic instability . This intermediate LogP value positions the ethyl ester optimally within Lipinski-compliant chemical space for oral bioavailability.

ADME Prediction Drug-likeness Library Design

Derivatization Utility: Ethyl Ester Serves as Key Intermediate for EGFR/HER-2 Dual Inhibitor Synthesis

Ethyl 2-aminoquinoline-3-carboxylate has been employed as a foundational building block in the synthesis of pyrano[3,2-c]quinoline-3-carboxylate derivatives designed as dual EGFR/HER-2 inhibitors [1]. In this application, the ethyl ester group provides a handle for further functionalization while the 2-amino group participates in cyclocondensation reactions to construct the pyrano ring system. The resulting derivatives (compounds 3a–k) demonstrated antiproliferative activity in cancer cell lines, with the ethyl ester precursor enabling higher yields in the key cyclization step compared to attempts using the corresponding carboxylic acid or methyl ester [2].

Kinase Inhibitors Cancer Therapeutics Scaffold Diversification

Regioselective Reductive Cyclization: Iron/Acetic Acid System Offers Superior Atom Economy Over Titanium-Mediated Protocols

The iron powder/acetic acid reductive cyclization method for preparing ethyl 2-aminoquinoline-3-carboxylate offers a 94.7% yield with significantly reduced environmental and economic burden compared to low-valent titanium (TiCl₄/Sm) systems [1]. Specifically, the iron-based protocol eliminates the use of samarium (a costly rare earth metal) and titanium tetrachloride (a corrosive reagent requiring rigorous exclusion of moisture), replacing them with inexpensive iron powder and acetic acid [2]. The 1:5 molar ratio of starting material to iron powder is optimized for maximum conversion while minimizing waste. This methodological differentiation provides a clear rationale for sourcing the compound via this route rather than alternative synthetic pathways.

Green Chemistry Process Optimization Sustainable Synthesis

Commercial Availability and Purity Benchmarking: Ethyl Ester Consistently Offered at ≥95% Purity Across Major Vendors

Ethyl 2-aminoquinoline-3-carboxylate (CAS 36926-83-7) is commercially available from multiple reputable suppliers at a minimum purity specification of 95% . This consistency in commercial purity standards enables reliable procurement for research applications without the need for extensive in-house repurification. In contrast, the methyl ester analog is less widely stocked and often requires custom synthesis, while the tert-butyl ester derivative is typically offered at lower purity (≥90%) due to its susceptibility to acid-catalyzed ester cleavage during storage . The ethyl ester thus offers a superior balance of commercial availability and reliable purity.

Supply Chain Quality Control Procurement

Procurement-Driven Application Scenarios for Ethyl 2-Aminoquinoline-3-Carboxylate (CAS 36926-83-7)


Antitubercular Lead Optimization: Starting Material with Demonstrated Mtb IC50 of 38 µM

In medicinal chemistry campaigns targeting novel antitubercular agents, ethyl 2-aminoquinoline-3-carboxylate serves as a validated starting scaffold with a measurable IC50 of 38 µM against M. tuberculosis H37Rv . This baseline activity exceeds that of the tert-butyl analog (IC50 >100 µM), making the ethyl ester the preferred choice for hit-to-lead expansion. The compound's balanced LogP (2.57) further supports cell permeability in macrophage infection models. Procurement for this application should prioritize material with ≥95% purity to ensure reproducible biological data .

Process Chemistry Scale-up: High-Yielding Reductive Cyclization Route Suitable for Multi-Gram Synthesis

Laboratories and CROs requiring multi-gram quantities of 2-aminoquinoline-3-carboxylate derivatives should source the compound from suppliers utilizing the iron/acetic acid reductive cyclization protocol, which achieves a 94.7% isolated yield . This route minimizes reagent costs and waste compared to TiCl₄/Sm-mediated alternatives (85% yield, higher cost), directly impacting the economics of scale-up. The robust, air-tolerant conditions further simplify handling and reduce production lead times .

Kinase Inhibitor Library Synthesis: Foundational Building Block for Pyrano[3,2-c]quinoline Dual EGFR/HER-2 Inhibitors

In oncology drug discovery, ethyl 2-aminoquinoline-3-carboxylate has been established as a key intermediate for constructing pyrano[3,2-c]quinoline-3-carboxylate derivatives with dual EGFR/HER-2 inhibitory activity . The ethyl ester functionality facilitates subsequent derivatization, while the 2-amino group engages in efficient cyclocondensation. Procurement for this application should specify the ethyl ester (rather than the methyl or tert-butyl analog) to ensure compatibility with published synthetic protocols and maximize reaction yields .

ADME Property Optimization: Balanced LogP and PSA for Oral Bioavailability in Lead Series

For research programs requiring quinoline-based scaffolds with predictable pharmacokinetic properties, ethyl 2-aminoquinoline-3-carboxylate offers a LogP of 2.57 and PSA of 65.21 Ų—values that reside comfortably within Lipinski's Rule of Five guidelines for oral drug-likeness . This contrasts with the more polar methyl ester (LogP 2.07), which may limit membrane permeability, and the more lipophilic tert-butyl ester (LogP 3.25), which risks metabolic instability. Procurement of the ethyl ester thus supports early-stage ADME optimization with minimal synthetic adjustment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-aminoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.